
2-Fluoro-4-methylcyclohexan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-4-methylcyclohexan-1-amine is a fluorinated amine compound with the molecular formula C7H14FN and a molecular weight of 131.19 g/mol This compound is characterized by a cyclohexane ring substituted with a fluorine atom at the second position and a methyl group at the fourth position, along with an amine group at the first position
Preparation Methods
The synthesis of 2-Fluoro-4-methylcyclohexan-1-amine can be achieved through several synthetic routes. One common method involves the fluorination of 4-methylcyclohexanone followed by reductive amination. The reaction conditions typically include the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) and reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
2-Fluoro-4-methylcyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: The compound can be reduced to form the corresponding amine derivatives using reducing agents like NaBH4 or LiAlH4.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide (NaN3) or potassium cyanide (KCN).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Fluoro-4-methylcyclohexan-1-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and organic synthesis.
Biology: The compound’s fluorinated nature makes it useful in the study of enzyme interactions and metabolic pathways, as fluorine atoms can act as probes in biological systems.
Medicine: Fluorinated amines are often explored for their potential as pharmaceutical intermediates or active pharmaceutical ingredients (APIs) due to their unique pharmacokinetic properties.
Industry: The compound is used in the development of agrochemicals, polymers, and specialty chemicals, where fluorinated compounds are valued for their stability and reactivity
Mechanism of Action
The mechanism of action of 2-Fluoro-4-methylcyclohexan-1-amine involves its interaction with molecular targets through its amine and fluorine functional groups. The amine group can form hydrogen bonds and ionic interactions with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes, receptors, and other proteins, influencing various biochemical pathways .
Comparison with Similar Compounds
2-Fluoro-4-methylcyclohexan-1-amine can be compared with other similar compounds, such as:
2-Fluorocyclohexan-1-amine: Lacks the methyl group at the fourth position, which may affect its reactivity and biological activity.
4-Methylcyclohexan-1-amine: Lacks the fluorine atom, resulting in different chemical properties and applications.
2-Fluoro-4-methylcyclohexanol:
The uniqueness of this compound lies in the combination of its fluorine and amine functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C7H14FN |
|---|---|
Molecular Weight |
131.19 g/mol |
IUPAC Name |
2-fluoro-4-methylcyclohexan-1-amine |
InChI |
InChI=1S/C7H14FN/c1-5-2-3-7(9)6(8)4-5/h5-7H,2-4,9H2,1H3 |
InChI Key |
UKOTUBCUTUIBNC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C(C1)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Propane-1-sulfonyl)-2,6-diazaspiro[3.4]octane](/img/structure/B13195348.png)
![3-[3-(Aminomethyl)oxan-3-YL]azetidin-3-OL](/img/structure/B13195355.png)
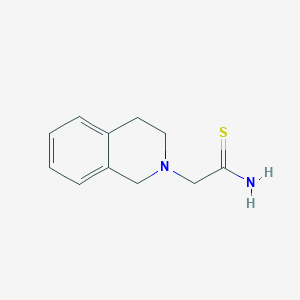
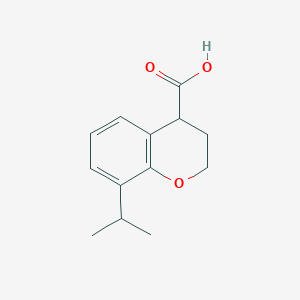
![2-Bromo-1-{octahydrocyclopenta[b]pyrrol-1-yl}ethan-1-one](/img/structure/B13195386.png)
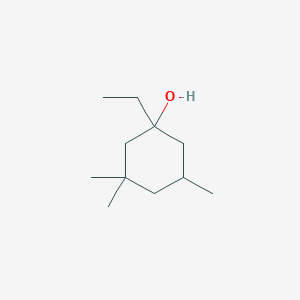
![1-[1-(Aminomethyl)cyclopropyl]-2-methylcyclohexan-1-ol](/img/structure/B13195395.png)
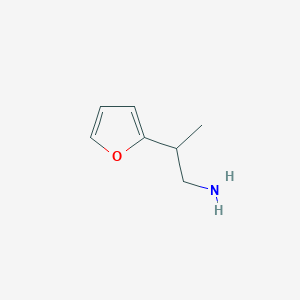
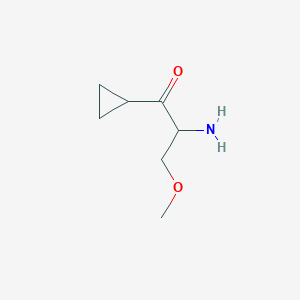
![6-Amino-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B13195406.png)
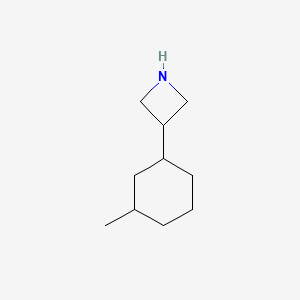
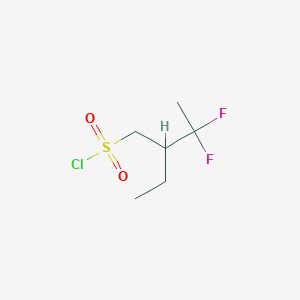
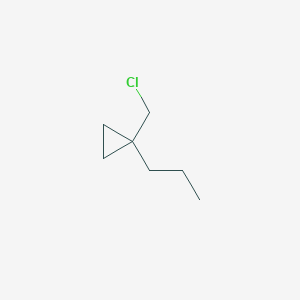
![4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]cyclohexan-1-amine](/img/structure/B13195419.png)
